molecular formula C12H14Cl2N2 B6168439 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride CAS No. 2694735-40-3

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6168439
CAS No.: 2694735-40-3
M. Wt: 257.2
InChI Key:
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Description

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by the presence of a phenyl group attached to a pyridine ring, with a methanamine group at the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 6-phenylpyridine with formaldehyde and ammonia. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 1-(6-phenylpyridin-2-yl)methanamine.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl-pyridine framework allows for versatile modifications, making it a valuable compound in various research fields.

Properties

CAS No.

2694735-40-3

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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